Superior Estrogen Receptor Alpha Binding Affinity of (Z)-4-Hydroxytamoxifen vs. Tamoxifen and Desmethyltamoxifen
(Z)-4-Hydroxytamoxifen demonstrates a dramatically higher binding affinity for the estrogen receptor (ER) compared to its parent compound, tamoxifen, and other metabolites. In a study using ER isolated from human breast carcinoma, (Z)-4-Hydroxytamoxifen bound with an affinity equal to estradiol and with 25-50 times higher affinity than tamoxifen [1]. Desmethyltamoxifen, another major metabolite, showed less than 1% of tamoxifen's affinity [1]. This near-equipotency to the endogenous ligand estradiol highlights its potency as an active compound, making it a far superior tool for direct receptor modulation in research.
| Evidence Dimension | Estrogen Receptor Binding Affinity |
|---|---|
| Target Compound Data | Equal to estradiol (RBA = 100) |
| Comparator Or Baseline | Tamoxifen: 25-50 times lower affinity |
| Quantified Difference | 25- to 50-fold higher affinity |
| Conditions | Competitive binding assay using ER isolated from human breast carcinoma |
Why This Matters
This high affinity allows researchers to use lower concentrations to achieve full receptor occupancy, reducing potential off-target effects and ensuring that observed biological responses are specifically mediated by ER modulation.
- [1] Fabian C, Tilzer L, Sternson L. Comparative binding affinities of tamoxifen, 4‐hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: Correlation with blood levels in patients with metastatic breast cancer. Biopharm Drug Dispos. 1981;2(4):381-390. View Source
